2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a heterocyclic compound featuring a benzothiazole ring linked via a sulfanyl group to an acetamide-substituted tetrahydroquinazolinone core. Its structural complexity arises from the fusion of sulfur-containing aromatic systems (benzothiazole) and a partially hydrogenated quinazoline scaffold, which are both pharmacologically relevant motifs. The compound is synthesized through multi-step reactions, often involving nucleophilic substitution and amidation steps under controlled conditions . Key characterization techniques include NMR spectroscopy and mass spectrometry to confirm its molecular architecture .
The compound exhibits moderate stability under neutral conditions but is sensitive to strong acids or bases due to the presence of the acetamide and sulfanyl groups . Its biological activity is hypothesized to involve interactions with enzymes or receptors, a common mechanism among benzothiazole and quinazoline derivatives .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c22-13-6-3-5-11-10(13)8-18-16(19-11)21-15(23)9-24-17-20-12-4-1-2-7-14(12)25-17/h1-2,4,7-8H,3,5-6,9H2,(H,18,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKHVGNNRJFNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable aldehyde or ketone.
Formation of the Tetrahydroquinazolinone Moiety: This can be achieved by cyclization reactions involving anthranilic acid derivatives.
Coupling Reaction: The final step involves coupling the benzothiazole and tetrahydroquinazolinone intermediates through a sulfanyl linkage and acetamide formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions could target the carbonyl group in the tetrahydroquinazolinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The benzothiazole and tetrahydroquinazolinone moieties could play crucial roles in these interactions.
Comparison with Similar Compounds
Key Observations:
Core Structure Influence :
- The tetrahydroquinazoline core (shared with the target compound) is associated with anticancer and antimicrobial activities, particularly when paired with sulfur-containing groups like benzothiazole or pyrimidine .
- Benzothiazole derivatives (e.g., N-(1,3-benzothiazol-2-yl)arylamides) prioritize antibacterial activity, suggesting the benzothiazole moiety’s role in targeting bacterial enzymes .
Substituent Effects :
- The 7-methyl group in the analog from Table 1 enhances enzyme inhibition compared to the parent compound, highlighting the impact of alkylation on potency .
- Bromophenyl and trimethoxyphenyl substituents (Table 1, ) improve antimicrobial activity, likely due to enhanced hydrophobic interactions with microbial membranes.
Sulfur Linkages :
- Sulfanyl (-S-) bridges (common in all listed compounds) contribute to redox activity and metal-binding capabilities, which may modulate biological targets like thiol-dependent enzymes .
Physicochemical and Stability Comparisons
Table 2: Stability and Reactivity Profiles
| Compound Name | Stability Under Neutral pH | Acid/Base Sensitivity | Light/Moisture Sensitivity | Key Reactivity Features |
|---|---|---|---|---|
| Target Compound | Stable | High (strong acids/bases) | Moderate | Sulfanyl group oxidation |
| N-[5-Oxo-7-(3,4,5-trimethoxyphenyl)-tetrahydroquinazolin-2-yl]acetamide | Stable | Moderate | Low | Methoxy group demethylation |
| 2-(Pyrimidin-2-ylsulfanyl)-N-(trimethyl-tetrahydroquinazolin-2-yl)acetamide | Stable | High | High | Pyrimidine ring nucleophilic attack |
| N-(1,3-Benzothiazol-2-yl)arylamides | Stable | Low | Low | Aromatic electrophilic substitution |
Key Observations:
- The target compound’s sensitivity to strong acids/bases is attributed to the acetamide and sulfanyl groups, which undergo hydrolysis or oxidation under harsh conditions .
- Trimethoxyphenyl derivatives exhibit greater stability due to electron-donating methoxy groups, which protect the core from electrophilic degradation .
Q & A
Q. What are the key synthetic pathways for this compound?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Sulfur-containing intermediates (e.g., benzothiazole derivatives) are coupled with acetamide moieties via nucleophilic substitution. For example, hydrazine hydrate is used to form acetohydrazide intermediates under reflux in ethanol, monitored by TLC (Chloroform:Methanol, 7:3) .
- Purification : Chromatography (e.g., column chromatography) or crystallization (e.g., from ethanol/water mixtures) is critical for isolating high-purity products .
Q. How is structural confirmation achieved?
Methodological approaches include:
- Spectroscopy : , , and IR confirm functional groups and hydrogen bonding patterns .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., H-bonded dimers and S···S contacts) .
- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N ratios .
Q. What preliminary biological activities are reported for similar compounds?
Analogous benzothiazole-acetamide hybrids exhibit:
- Antimicrobial activity : Tested via agar diffusion assays against Gram-positive/negative bacteria .
- Anticancer potential : Screened using MTT assays on cancer cell lines (e.g., breast, lung) .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yields?
- Temperature/pH control : Reflux in anhydrous ethanol at 80°C minimizes side reactions .
- Catalysts : Sodium hydride or DMAP enhances coupling efficiency in DMF or THF .
- Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .
Q. What computational strategies predict target binding or activity?
- Molecular docking : Docking into enzyme active sites (e.g., kinases) identifies key interactions (e.g., hydrogen bonds with quinazoline moieties) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How to resolve contradictions between spectral and crystallographic data?
- Comparative analysis : Cross-validate NMR chemical shifts with X-ray-derived torsion angles (e.g., gauche conformations in adamantyl groups) .
- Dynamic effects : Variable-temperature NMR detects fluxional behavior not evident in static crystal structures .
Q. What challenges arise during purification, and how are they addressed?
- Byproduct removal : Gradient elution in column chromatography separates sulfanyl-acetamide derivatives from unreacted starting materials .
- Crystallization optimization : Slow cooling in ethanol/water mixtures yields high-quality single crystals for X-ray studies .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Functional group modulation : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance bioavailability .
- Heterocycle substitution : Replace benzothiazole with oxadiazole or triazole to alter binding affinity .
Q. What intermolecular interactions stabilize the crystal lattice?
- Hydrogen bonding : N–H···N bonds form dimers, while C–H···O interactions link dimers into ribbons .
- Non-covalent contacts : Sulfur-sulfur (3.62 Å) and π-π stacking (3.8 Å) contribute to lattice stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
